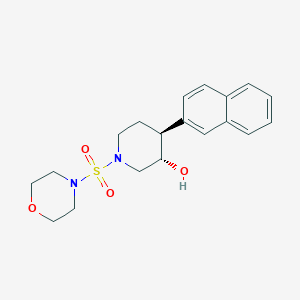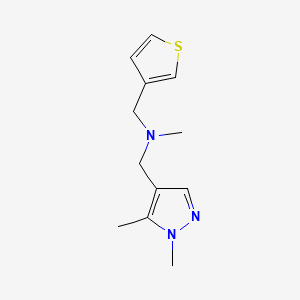
(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone
Descripción general
Descripción
(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on the body.
Mecanismo De Acción
(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 increases the levels of GABA in the brain, which can have a range of effects on the body. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity in the brain. Increased levels of GABA can lead to reduced excitability of neurons, which can have a calming effect on the body.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 administration can have a range of effects on the body. These effects include reduced anxiety, sedation, and anticonvulsant activity. (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 is its potency as a GABA aminotransferase inhibitor, which allows for lower doses to be used in experiments. This can reduce the potential for side effects and increase the accuracy of experimental results. However, one limitation of (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115. One area of interest is its potential use as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the safety and efficacy of (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 as a treatment for epilepsy. Another potential future direction is the development of more potent and selective GABA aminotransferase inhibitors, which could have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 has been extensively studied in preclinical models for its potential therapeutic applications. One area of interest is its use as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 has also been investigated as a potential treatment for epilepsy, as increased GABA levels in the brain can reduce the likelihood of seizures.
Propiedades
IUPAC Name |
(1-cyclobutylpiperidin-3-yl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-15-8-9-16(17(11-15)22-2)18(20)13-5-4-10-19(12-13)14-6-3-7-14/h8-9,11,13-14H,3-7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNOOJFMMRTJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)C3CCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3816860.png)
![1-(4-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B3816862.png)
![N-[2-(2-chlorophenyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3816870.png)
![(2R*,3R*)-3-[methyl(3-methylbutyl)amino]-1'-(2-pyrimidinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3816872.png)
![2-(2-chlorobenzyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B3816898.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3816912.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B3816914.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3816917.png)

![methyl 5-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3816940.png)
![2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B3816943.png)
![N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3816945.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B3816949.png)